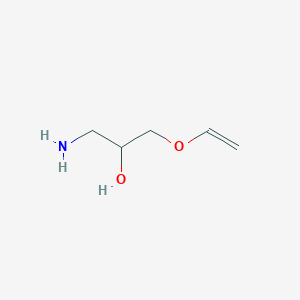
1-Amino-3-(ethenyloxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(ethenyloxy)propan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain with an ethenyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(ethenyloxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1-propanol with sodium azide to form 3-azido-1-propanol, which is then reduced to 1-amino-3-propanol. The final step involves the reaction of 1-amino-3-propanol with acetaldehyde to introduce the ethenyloxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(ethenyloxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The ethenyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
1-Amino-3-(ethenyloxy)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-(ethenyloxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethenyloxy group can participate in various chemical reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: An amino alcohol with similar structural features but lacking the ethenyloxy group.
3-Aminopropan-1-ol: Another amino alcohol with the amino group at a different position.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: A compound with an indole moiety instead of the ethenyloxy group.
Uniqueness
1-Amino-3-(ethenyloxy)propan-2-ol is unique due to the presence of the ethenyloxy group, which imparts distinct chemical reactivity and potential applications compared to other amino alcohols. This structural feature allows for specific interactions and reactions that are not possible with similar compounds.
Properties
CAS No. |
128101-72-4 |
|---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
1-amino-3-ethenoxypropan-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-2-8-4-5(7)3-6/h2,5,7H,1,3-4,6H2 |
InChI Key |
DRPYGOJKXMOUQP-UHFFFAOYSA-N |
Canonical SMILES |
C=COCC(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















